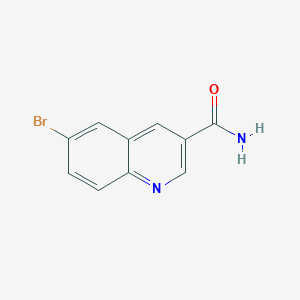
6-溴喹啉-3-甲酰胺
描述
6-Bromoquinoline-3-carboxamide is a chemical compound with the CAS Number: 1296950-96-3 . It has a molecular weight of 251.08 . The IUPAC name for this compound is 6-bromo-3-quinolinecarboxamide . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for 6-Bromoquinoline-3-carboxamide is 1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) . The InChI Key is DKTGQKFNZHZSQH-UHFFFAOYSA-N . The Canonical SMILES structure is C1=CC2=NC=C(C=C2C=C1Br)C(=O)N .
Physical And Chemical Properties Analysis
6-Bromoquinoline-3-carboxamide has a molecular weight of 251.08 g/mol . It has a computed XLogP3 value of 1.8 . The compound has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 249.97418 g/mol . The topological polar surface area of the compound is 56 Ų . The compound has a heavy atom count of 14 .
科学研究应用
抗癌药物开发
喹啉-3-甲酰胺衍生物,包括6-溴喹啉-3-甲酰胺,已被研究作为潜在的抗癌药物。研究重点在于分析这些分子对各种癌细胞系的影响,例如HCT116(结肠癌)、MDA-MB-468(乳腺癌)等。 这些化合物在细胞毒性试验中显示出希望,表明它们在抑制癌细胞生长方面具有潜在的有效性 .
ATM激酶抑制
这些衍生物也已被合成并表征为ATM激酶的抑制剂,ATM激酶是一种参与DNA损伤反应的重要酶。 抑制ATM激酶可以成为靶向癌症治疗的战略方法,特别是对于具有特定遗传特征的癌症 .
抗增殖活性
进一步的研究突出了喹啉-甲酰胺衍生物对各种细胞系的抗增殖活性,包括MCF-7(乳腺癌)、CACO(结肠癌)、HepG-2(肝癌)和HCT-116(结肠癌)。 一些衍生物已显示出与阿霉素相当或更强的活性,阿霉素是一种标准的化疗药物,这表明它们在癌症治疗方案中具有潜在的用途 .
合成途径
与6-溴喹啉-3-甲酰胺密切相关的6-苯基喹啉-3-甲酰胺衍生物的合成涉及特定的途径,这些途径可以高效地生成这些化合物。 了解这些途径对于开发具有增强抗癌特性的新化合物至关重要 .
安全和危害
作用机制
Target of Action
6-Bromoquinoline-3-carboxamide, similar to other quinoline-3-carboxamides, primarily targets natural killer cells and dendritic cells . These cells play a crucial role in the immune system, providing innate immune surveillance against virus infections and tumor cells .
Mode of Action
The compound interacts with its targets by activating natural killer cells via the aryl hydrocarbon receptor and increasing their DNAX accessory molecule-1 (DNAM-1) cell surface expression . This activation improves the cytotoxicity of natural killer cells against tumor cells and augments their immunoregulatory functions .
Biochemical Pathways
The activation of natural killer cells by 6-Bromoquinoline-3-carboxamide leads to an interaction with CD155+ dendritic cells . This interaction results in a decrease in MHC class II antigen presentation by dendritic cells, thereby impairing the activation of autoreactive T cells . This mechanism can be exploited to suppress autoimmunity and strengthen tumor surveillance .
Result of Action
The result of the action of 6-Bromoquinoline-3-carboxamide is the suppression of autoimmunity and the enhancement of tumor surveillance . By activating natural killer cells and modulating their interaction with dendritic cells, the compound can inhibit the activation of autoreactive T cells . This can lead to a decrease in autoimmune responses and an increase in the immune system’s ability to detect and eliminate tumor cells .
生化分析
Biochemical Properties
6-Bromoquinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline-3-carboxamides, including 6-Bromoquinoline-3-carboxamide, have been shown to interact with the aryl hydrocarbon receptor, which is involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . Additionally, these compounds can modulate the activity of natural killer cells by upregulating the expression of DNAX accessory molecule-1 (DNAM-1) on their surface . This interaction enhances the cytotoxicity of natural killer cells against tumor cells and augments their immunoregulatory functions.
Cellular Effects
6-Bromoquinoline-3-carboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline-3-carboxamides, such as 6-Bromoquinoline-3-carboxamide, can modulate the immune response by interacting with dendritic cells and natural killer cells . This interaction leads to the suppression of central nervous system autoimmunity and reduces tumor cell metastasis . Furthermore, these compounds have been shown to reverse established fibrosis in liver cells by reducing inflammation and the activation of disease-promoting cells .
Molecular Mechanism
The molecular mechanism of 6-Bromoquinoline-3-carboxamide involves several key interactions at the molecular level. It binds to the aryl hydrocarbon receptor, leading to the activation of natural killer cells and the upregulation of DNAX accessory molecule-1 (DNAM-1) on their surface . This activation enhances the cytotoxicity of natural killer cells against tumor cells and improves their immunoregulatory functions. Additionally, 6-Bromoquinoline-3-carboxamide can inhibit the activity of certain enzymes, such as the ATM kinase, which is involved in the DNA damage response pathway . This inhibition can sensitize cancer cells to DNA-damaging therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoquinoline-3-carboxamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that quinoline-3-carboxamides, including 6-Bromoquinoline-3-carboxamide, can maintain their immunomodulatory and anti-tumor effects over extended periods . The stability of the compound in different experimental conditions needs to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 6-Bromoquinoline-3-carboxamide vary with different dosages in animal models. Studies have demonstrated that quinoline-3-carboxamides, such as 6-Bromoquinoline-3-carboxamide, exhibit dose-dependent effects on inflammation and fibrosis . At lower doses, these compounds can reduce inflammation and reverse fibrosis, while higher doses may lead to toxic or adverse effects. For instance, in a mouse model of liver fibrosis, treatment with a quinoline-3-carboxamide significantly reduced inflammation and fibrosis at a daily dose of 25 mg/kg body weight .
Metabolic Pathways
6-Bromoquinoline-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, quinoline-3-carboxamides have been shown to inhibit the ATM kinase, a key mediator of the DNA damage response pathway . This inhibition can affect the metabolic flux and levels of metabolites involved in DNA repair and cell survival. Additionally, the compound’s interaction with the aryl hydrocarbon receptor can influence the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of 6-Bromoquinoline-3-carboxamide within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. Quinoline-3-carboxamides, including 6-Bromoquinoline-3-carboxamide, may interact with transporters and binding proteins that facilitate their uptake and distribution . The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Bromoquinoline-3-carboxamide is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, quinoline-3-carboxamides have been shown to localize to the nucleus, where they can interact with DNA and modulate gene expression . The subcellular localization of 6-Bromoquinoline-3-carboxamide can influence its ability to inhibit enzymes, such as the ATM kinase, and affect cellular processes involved in DNA repair and cell survival .
属性
IUPAC Name |
6-bromoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTGQKFNZHZSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856849 | |
| Record name | 6-Bromoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1296950-96-3 | |
| Record name | 6-Bromoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



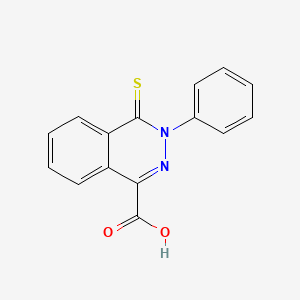
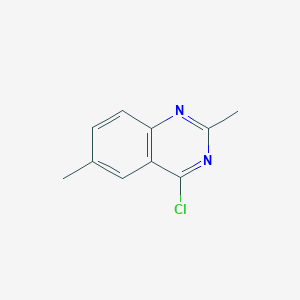
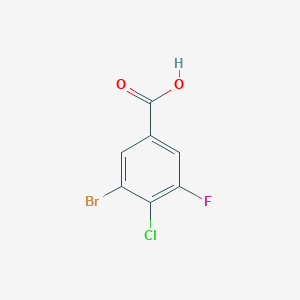
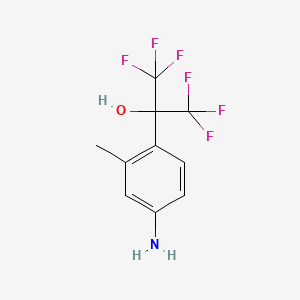
![3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline](/img/structure/B1513241.png)
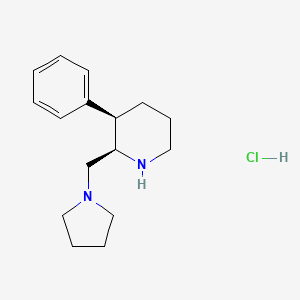


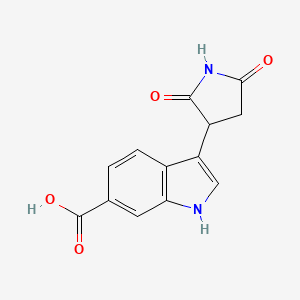
![6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513252.png)

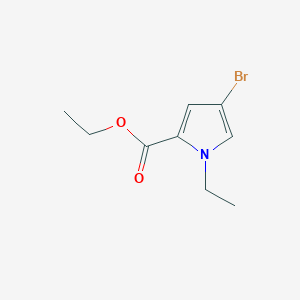

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B1513268.png)